Deferasirox Methyl Ester

Overview

Description

Deferasirox Methyl Ester is a derivative of Deferasirox, an orally active tridentate iron chelator. Deferasirox is primarily used to treat chronic iron overload due to blood transfusions in patients with conditions such as thalassemia and sickle cell anemia . This compound retains the iron-chelating properties of its parent compound, making it a valuable tool in managing iron toxicity.

Mechanism of Action

Target of Action

Deferasirox Methyl Ester is an iron chelator . Its primary target is iron, specifically trivalent (ferric) iron . Iron is essential for various biological processes, including cell replication, metabolism, and growth . Excess iron can lead to toxicity and damage to organs such as the heart or liver .

Mode of Action

This compound works by binding to trivalent (ferric) iron with a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This process is known as "chelation" . The formed complex is then ready for elimination from the body .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the iron homeostasis pathway. By binding to excess iron, this compound helps to regulate iron levels in the body, preventing iron overload . It’s also worth noting that this compound has been shown to suppress transforming growth factor-ß1 (TGF-ß1), a key signaling molecule in pancreatic adenocarcinoma .

Pharmacokinetics

This compound is metabolized primarily through glucuronidation by UGT1A1 and UGT1A3, with minor oxidation by CYP450 . It undergoes enterohepatic recirculation . The majority of this compound and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .

Result of Action

The primary result of this compound’s action is the reduction of iron overload in the body . By forming a stable complex with iron, it facilitates the removal of excess iron from the body, primarily through the feces . This helps to prevent damage to organs such as the heart or liver from excess iron .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (UGT1A1, UGT1A3, CYP450) could potentially affect the metabolism and elimination of this compound . Additionally, the compound’s action may be affected by the patient’s iron levels, as its primary function is to bind and eliminate excess iron .

Biochemical Analysis

Biochemical Properties

Deferasirox Methyl Ester functions as an iron chelator, binding to iron ions with high affinity. It interacts with various biomolecules, including enzymes and proteins involved in iron metabolism. The compound forms a stable complex with trivalent iron (Fe3+), which is then excreted from the body . This compound has a low affinity for other metals such as zinc and copper, which minimizes its impact on essential trace elements .

Cellular Effects

This compound exhibits significant effects on cellular processes, particularly in cells with high iron requirements. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by depleting intracellular iron levels . The compound also affects cell signaling pathways, including the downregulation of transforming growth factor-beta (TGF-β) signaling, which is crucial for cancer cell survival and proliferation . Additionally, this compound influences gene expression related to iron metabolism and cellular stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to trivalent iron (Fe3+) with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction prevents iron from participating in harmful redox reactions that generate reactive oxygen species (ROS), thereby reducing oxidative stress . The compound also inhibits the activity of enzymes involved in iron metabolism, further contributing to its iron-chelating effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its iron-chelating activity over extended periods . Long-term studies have shown that this compound can effectively reduce iron levels in cells and tissues without significant degradation . Prolonged exposure to the compound may lead to renal impairment, which is reversible with proper monitoring .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces iron levels without causing significant adverse effects . At higher doses, this compound can induce toxicity, including renal impairment and gastrointestinal disturbances . The therapeutic window for this compound is relatively narrow, necessitating careful dosage adjustments to balance efficacy and safety .

Metabolic Pathways

This compound is primarily metabolized via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes . A minor portion of the compound undergoes oxidative metabolism by cytochrome P450 (CYP) enzymes . The metabolites are mainly excreted in the bile, with a smaller fraction eliminated through the urine . The metabolic pathways of this compound ensure its efficient clearance from the body while maintaining its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through binding to serum albumin . The compound’s high lipophilicity facilitates its uptake by cells, where it exerts its iron-chelating effects . This compound is also distributed to various tissues, including the liver, kidneys, and heart, where it helps reduce iron overload .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and lysosomes . The compound’s targeting signals and post-translational modifications direct it to these compartments, where it can effectively chelate intracellular iron . This subcellular localization is crucial for the compound’s activity, as it ensures that this compound can access and neutralize iron stores within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deferasirox Methyl Ester involves several key steps:

Formation of Salicyloyl Chloride: Salicylic acid is reacted with thionyl chloride to form salicyloyl chloride.

Preparation of o-Benzyloxy Cyanophenyl: This intermediate is synthesized by reacting o-benzyloxybenzonitrile with methanol and hydrochloric acid gas.

Formation of p-Hydrazinobenzoic Acid: This compound is prepared from p-nitrobenzoic acid through reduction.

Coupling Reaction: The final step involves coupling salicyloyl chloride, o-benzyloxy cyanophenyl, and p-hydrazinobenzoic acid under mild conditions to form Deferasirox

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves:

Controlled Temperature and Pressure: Maintaining optimal conditions to maximize yield.

Purification Steps: Using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Deferasirox Methyl Ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound with modified functional groups.

Substitution Products: Ester derivatives with different substituents.

Scientific Research Applications

Deferasirox Methyl Ester has a wide range of scientific research applications:

Chemistry: Used as a model compound to study iron chelation and its effects on metal ion homeostasis.

Biology: Investigated for its role in modulating iron levels in biological systems.

Medicine: Explored for its potential in treating iron overload conditions and as an anticancer agent due to its ability to deplete iron, which is essential for cancer cell proliferation

Industry: Utilized in the development of iron chelation therapies and drug delivery systems.

Comparison with Similar Compounds

Deferoxamine: Another iron chelator used to treat iron overload. Unlike Deferasirox Methyl Ester, Deferoxamine is administered via injection.

Deferiprone: An oral iron chelator with a different chemical structure but similar therapeutic use.

Ferriprox: A brand name for Deferiprone, used for treating iron overload

Uniqueness of this compound:

Oral Administration: Unlike Deferoxamine, this compound can be taken orally, making it more convenient for patients.

High Affinity for Iron: It has a high specificity for ferric iron, ensuring effective chelation.

Versatility: Its derivatives, such as this compound, offer additional therapeutic and research applications

This compound stands out due to its oral bioavailability, high affinity for iron, and versatility in scientific research and therapeutic applications.

Biological Activity

Deferasirox methyl ester (DFX-ME) is a derivative of the clinically used iron chelator deferasirox, which has garnered attention for its potential biological activities, particularly in oncology and epigenetic regulation. This article explores the biological activity of DFX-ME, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

Overview of this compound

Deferasirox is primarily known for its role in treating iron overload conditions, such as thalassemia and sickle cell disease. Its methyl ester derivative, DFX-ME, has been synthesized to enhance cell permeability and improve biological efficacy. The modification aims to retain the chelation properties while potentially offering additional benefits in cancer therapy.

1. Iron Chelation and Redox Activity:

DFX-ME functions as an iron chelator, binding free iron ions and preventing their participation in harmful redox reactions. This action reduces oxidative stress within cells, which can contribute to cellular damage and cancer progression .

2. Inhibition of Jumonji C Domain-Containing Histone Demethylases:

Recent studies have indicated that DFX-ME acts as an inhibitor of histone demethylases, specifically JMJD2A (KDM4A). This inhibition leads to increased levels of trimethylated histones, which can alter gene expression profiles favorably in cancer contexts . The ability to modulate epigenetic markers positions DFX-ME as a potential candidate for cancer therapies that target epigenetic regulation.

Antiproliferative Effects

The antiproliferative effects of DFX-ME have been evaluated in various cancer cell lines. In a study involving KYSE-150 esophageal cancer cells and HL-60 leukemia cells, DFX-ME demonstrated significant growth inhibition with GI50 values in the low micromolar range:

| Compound | KYSE-150 GI50 (µM) | HL-60 GI50 (µM) |

|---|---|---|

| DFX 3a | 3.27 ± 0.62 | 5.5 ± 0.4 |

| DFX 3b | 0.45 ± 0.06 | 1.7 ± 0.3 |

| DFX 3c | 0.46 ± 0.06 | 1.7 ± 0.2 |

| DFX 3d | 0.85 ± 0.21 | 5.7 ± 1.3 |

| DFX 3e | 2.24 ± 0.06 | 7.4 ± 6.8 |

This table illustrates that modifications leading to increased lipophilicity significantly enhance the compound's potency against these cancer cell lines .

Induction of Ferroptosis

DFX-ME has also been shown to induce ferroptosis, a form of regulated cell death associated with lipid peroxidation and iron dysregulation . By targeting mitochondria, the compound enhances oxidative stress specifically in cancer cells while sparing normal cells, which may lead to selective cytotoxicity .

Case Studies and Clinical Implications

Several preclinical studies have highlighted the therapeutic potential of DFX-ME:

- Study on Esophageal Cancer: In vivo models demonstrated that treatment with DFX-ME resulted in reduced tumor growth rates compared to controls, suggesting systemic efficacy against solid tumors .

- Mitochondrial Targeting: Research indicates that mitochondrial-targeted versions of deferasirox derivatives show enhanced anti-cancer effects due to localized delivery of the drug within the organelle crucial for iron metabolism .

Properties

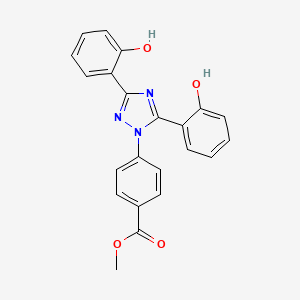

IUPAC Name |

methyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-29-22(28)14-10-12-15(13-11-14)25-21(17-7-3-5-9-19(17)27)23-20(24-25)16-6-2-4-8-18(16)26/h2-13,26-27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUCUUVFSUCLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Deferasirox Methyl Ester and how can it be detected?

A: this compound (2) is a related substance (impurity) observed during the process development of Deferasirox, an orally active iron chelating agent [, ]. It originates as a byproduct during the synthesis of Deferasirox. The research papers describe analytical methods, including chromatographic techniques, that enable the detection and quantification of this compound in the presence of Deferasirox [, ].

Q2: Could you elaborate on the synthesis and structural characterization of this compound?

A: The synthesis of this compound is described in the research papers, involving specific reaction conditions and reagents [, ]. While the papers do not provide complete spectroscopic data for this compound, they mention characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that can confirm its structure and differentiate it from Deferasirox [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.